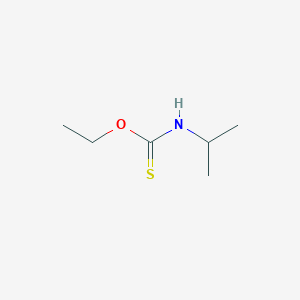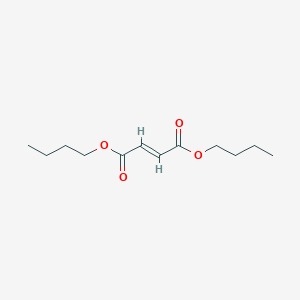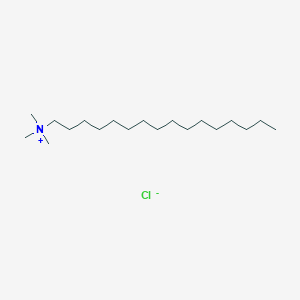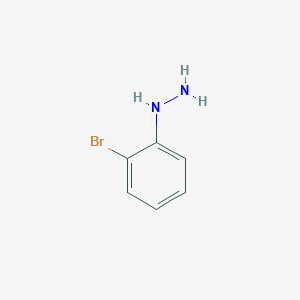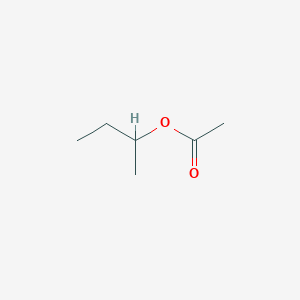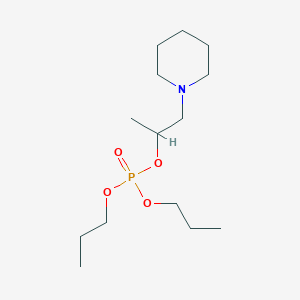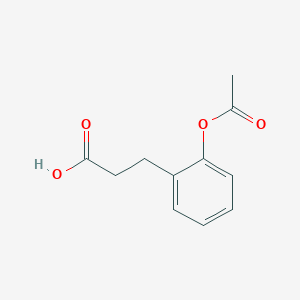
3-(2-Acetoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desvaleryl Valsartan, also known as Valsartan Desvaleryl Impurity, is a chemical compound with the molecular formula C19H21N5O2. It is an intermediate in the synthesis of Valsartan, a widely used antihypertensive drug. Desvaleryl Valsartan is primarily studied for its role in the production and degradation of Valsartan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desvaleryl Valsartan involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . The process includes selective bromination, followed by a series of reactions to form the final product.
Industrial Production Methods: Industrial production of Desvaleryl Valsartan follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow processes and advanced reactor designs, such as coil reactors and packed-bed reactors, enhances the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Desvaleryl Valsartan undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Utilizes reducing agents to reduce the compound.
Substitution: Involves the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Desvaleryl Valsartan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Valsartan and other related compounds.
Biology: Studied for its role in the metabolic pathways of Valsartan.
Medicine: Investigated for its potential effects on blood pressure regulation and cardiovascular health.
Industry: Utilized in the production of antihypertensive drugs and related pharmaceuticals.
Mechanism of Action
Desvaleryl Valsartan exerts its effects by interacting with the angiotensin II receptor. It blocks the binding of angiotensin II to the receptor, preventing vasoconstriction and reducing blood pressure. This mechanism is similar to that of Valsartan, which is a potent angiotensin II receptor blocker .
Comparison with Similar Compounds
Valsartan: The parent compound, used as an antihypertensive drug.
Telmisartan: Another angiotensin II receptor blocker with similar effects.
Candesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.
Olmesartan: Another member of the angiotensin II receptor blocker family.
Uniqueness: Desvaleryl Valsartan is unique due to its role as an intermediate in the synthesis of Valsartan. It provides insights into the metabolic pathways and degradation products of Valsartan, making it valuable for research and industrial applications .
Properties
IUPAC Name |
3-(2-acetyloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAAFLMZZIYJHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
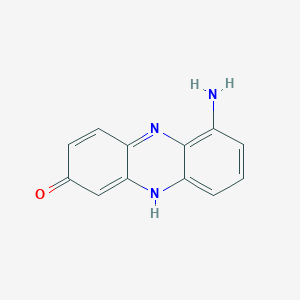
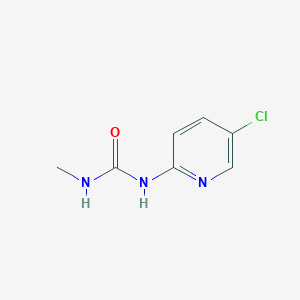

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
